
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzodioxin moiety: This step may involve the use of reagents such as dihydroxybenzenes and appropriate protecting groups.
Amidation reaction: The final step involves the formation of the amide bond using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in key biological pathways, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar core structures but different substituents.
Benzodioxin derivatives: Compounds with similar benzodioxin moieties but different functional groups.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H19N3O4
- Molecular Weight : 325.35 g/mol
The compound exhibits significant interactions with various biological targets, particularly in the modulation of the endocannabinoid system. It acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily involved in immune responses and inflammation regulation. Activation of CB2 receptors has been associated with anti-inflammatory effects and pain relief without central nervous system side effects .
2. Biological Activity
Research indicates that this compound shows promising activity against several enzymes and biological pathways:
- Anti-diabetic Activity : The compound has been screened for its inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate digestion and diabetes management. Inhibition of this enzyme can help control postprandial blood glucose levels .
- Neuroprotective Effects : Studies have indicated potential neuroprotective properties against acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. Inhibition of AChE may benefit conditions like Alzheimer's disease by increasing acetylcholine levels .
3. In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits both α-glucosidase and AChE at varying concentrations. The results from these studies are summarized in Table 1.
Enzyme | IC50 Value (µM) | Effect |
---|---|---|
α-Glucosidase | 15 | Moderate inhibition |
Acetylcholinesterase | 20 | Significant inhibition |
Case Study 1: Anti-inflammatory Effects
In a study involving animal models of neuropathic pain, the compound was administered to assess its analgesic properties. Results showed a significant reduction in pain behaviors compared to control groups, indicating its effectiveness in managing neuropathic pain through CB2 receptor activation .
Case Study 2: Diabetes Management
Another study focused on the compound's effect on glucose metabolism. Mice treated with varying doses demonstrated improved glucose tolerance and lower blood sugar levels post-meal compared to untreated controls. This suggests a potential role in diabetes management through α-glucosidase inhibition .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)20(24)23-18-14-5-3-4-6-15(14)28-19(18)21(25)22-13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFVZDONVJTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.